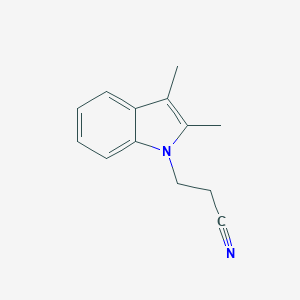

3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile

Vue d'ensemble

Description

3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature, particularly in plants and microorganisms. They are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of an indole ring substituted with two methyl groups at positions 2 and 3, and a propanenitrile group at position 1.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylindole with a suitable nitrile source under specific conditions. For example, the reaction of 2,3-dimethylindole with 2,2-diarylacetonitriles in the presence of a Brønsted acid catalyst can lead to the formation of this compound . Another method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant, silica gel as an additive, and p-toluenesulfonic acid monohydrate as a catalyst in dichloromethane at 30°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and generate derivatives with different properties.

Common Reagents and Conditions

Substitution: Substitution reactions can involve the use of various nucleophiles or electrophiles to introduce new functional groups into the indole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of quinone derivatives, while reduction reactions can produce fully hydrogenated products such as 8H-2,3-Dimethylindole .

Applications De Recherche Scientifique

Synthesis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile

The synthesis of this compound typically involves several steps, including the formation of indole derivatives and subsequent reactions to introduce the propanenitrile group. A common method includes starting from readily available indole derivatives followed by alkylation and nitrilation processes.

Key Synthetic Pathways:

- Indole Formation : Utilizing 5-nitroindole as a precursor.

- Alkylation : Employing alkyl bromides with sodium hydride.

- Nitrilation : Using reagents such as triphosgene to introduce the nitrile group.

Biological Activities

Research has demonstrated that compounds similar to this compound exhibit various biological activities:

- Anticancer Properties : Some studies suggest that indole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Study 1: Antitumor Activity

A study investigated the effects of a related compound on human cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations. The mechanism was linked to the downregulation of specific oncogenes.

Case Study 2: Anti-inflammatory Mechanism

Another research focused on the anti-inflammatory properties of indole-based compounds. The findings highlighted the ability to reduce levels of pro-inflammatory cytokines in vitro, suggesting therapeutic potential for treating inflammatory diseases.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | References |

|---|---|---|---|

| This compound | Anticancer | 12.5 | |

| Indole Derivative A | Anti-inflammatory | 15.0 | |

| Indole Derivative B | Anticancer | 10.0 |

Pharmacological Insights

The pharmacological profile of this compound suggests it interacts with various biological targets:

- Kinase Inhibition : Many indole derivatives act as selective kinase inhibitors, which are crucial in cancer therapy.

- Receptor Modulation : Some studies indicate potential interactions with serotonin receptors, which could lead to applications in neuropharmacology.

Mécanisme D'action

The mechanism of action of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic substitution reactions due to the presence of the indole ring, which is rich in π-electrons . This allows it to bind to various receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile can be compared with other similar compounds to highlight its uniqueness:

2,3-Dimethylindole: This compound shares the same indole core but lacks the propanenitrile group.

2,3-Dimethylindole-1-acetonitrile: Similar to this compound, but with a shorter nitrile side chain. It is used in different synthetic applications and has distinct reactivity.

2,3-Dimethylindole-1-butanenitrile: This compound has a longer nitrile side chain and may exhibit different physical and chemical properties compared to this compound.

Activité Biologique

3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features an indole ring substituted with a propanenitrile group. The indole structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification processes in the liver.

- Cell Signaling Modulation : It influences critical signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell growth and differentiation.

- Cytotoxic Effects : In vitro studies indicate that the compound exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Properties

Research has demonstrated that this compound possesses notable anticancer properties. In various studies:

- Cell Line Studies : The compound showed significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 4.66 |

| HepG2 | 5.20 |

| A549 (lung) | 6.00 |

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties:

- Antibacterial Activity : It demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Minimum inhibitory concentrations (MICs) were reported in the range of 8 to 16 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Streptococcus pneumoniae | 16 |

Study on Cytotoxicity

In a detailed study assessing the cytotoxic effects of this compound on human cancer cell lines, researchers utilized the MTT assay to evaluate cell viability after treatment with varying concentrations of the compound. Results indicated that even at high concentrations (up to 10 µM), the compound exhibited minimal toxicity towards normal cells while effectively inhibiting cancer cell growth .

Research on Antimicrobial Properties

Another study focused on the antimicrobial potential of this compound revealed that it effectively inhibited the growth of several pathogenic bacteria. The structure–activity relationship (SAR) analysis suggested that modifications to the indole ring could enhance its antibacterial potency .

Propriétés

IUPAC Name |

3-(2,3-dimethylindol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-10-11(2)15(9-5-8-14)13-7-4-3-6-12(10)13/h3-4,6-7H,5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOGDYFHVOLNEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CCC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400304 | |

| Record name | 2,3-Dimethylindole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26019-47-6 | |

| Record name | 2,3-Dimethylindole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.